N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide
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Overview
Description
N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide is a complex organic compound that features a unique combination of benzoxazole, azetidine, and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with chloroacetic acid under acidic conditions.
Azetidine Ring Formation: The azetidine ring is formed by the reaction of an appropriate azetidinone precursor with a suitable alkylating agent.
Quinoxaline Ring Formation: The quinoxaline ring is synthesized by the condensation of o-phenylenediamine with a dicarbonyl compound.
Coupling Reactions: The final compound is obtained by coupling the benzoxazole, azetidine, and quinoxaline intermediates under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzoxazole or quinoxaline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or alkyl halides for alkylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used to investigate cellular pathways and molecular interactions due to its ability to bind to specific proteins and enzymes.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.
Indole Derivatives: Widely studied for their biological activities, including antiviral and anticancer effects.
Benzoxazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Properties
IUPAC Name |
N-[1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-26(21(28)18-9-23-16-4-2-3-5-17(16)24-18)14-10-27(11-14)12-19-15-8-13(22)6-7-20(15)29-25-19/h2-9,14H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVGVGSCSLDTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)CC2=NOC3=C2C=C(C=C3)Cl)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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